molecular formula C28H31N5O3 B2806971 5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021257-88-4

5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2806971
CAS No.: 1021257-88-4
M. Wt: 485.588
InChI Key: CLOAFMKNDOOUSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine and a dihalide . The methoxy group could be introduced through a Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the piperazine ring could potentially introduce some conformational flexibility into the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the methoxy group could potentially be demethylated under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar methoxy and carbonyl groups could increase its solubility in polar solvents .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis : This compound is involved in complex chemical synthesis processes. For instance, Koshetova et al. (2022) described the synthesis of related compounds through Claisen-Schmidt type reactions, yielding dienones. They also discussed the X-ray crystal structure determination of a closely related compound, providing insights into its molecular conformation (Koshetova et al., 2022).

  • Receptor Binding Assays : Li Guca (2014) investigated similar pyrazolo pyridine compounds for their receptor binding affinities. These studies are crucial for understanding the interaction of such compounds with biological receptors, indicating potential biomedical applications (Li Guca, 2014).

  • Tautomerism and Stability Studies : The study of the tautomeric forms of related compounds was explored by Gubaidullin et al. (2014). They examined the structure of spontaneous transformation products in crystal and solution, which is vital for understanding the chemical stability and reactivity of such compounds (Gubaidullin et al., 2014).

  • Discovery of G Protein-Biased Dopaminergics : Möller et al. (2017) discussed the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in the synthesis of high-affinity dopamine receptor partial agonists. This suggests potential applications in designing novel therapeutics (Möller et al., 2017).

  • Synthesis of Heterocyclic Compounds : Morón et al. (1983) and Bialy & Gouda (2011) discussed the synthesis of heterocyclic compounds related to pyrazolo pyridines. These compounds have potential applications in medicinal chemistry and drug discovery (Morón et al., 1983), (Bialy & Gouda, 2011).

  • Antimicrobial Activity : Suresh et al. (2016) explored the antimicrobial activity of thiazolo-pyridine derivatives, which is an important aspect of pharmaceutical research for developing new antibiotics and antifungal agents (Suresh et al., 2016).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and its potential biological effects. Proper safety precautions should be taken when handling the compound .

Future Directions

Future research could focus on exploring the potential uses of the compound, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

5-(2-methoxyethyl)-7-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3/c1-21-8-10-22(11-9-21)18-30-12-14-32(15-13-30)27(34)24-19-31(16-17-36-2)20-25-26(24)29-33(28(25)35)23-6-4-3-5-7-23/h3-11,19-20H,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOAFMKNDOOUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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